4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid
Description
4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core—a bicyclic structure comprising a benzene ring fused with a pyrazole moiety. Key substituents include:
- Methyl groups at positions 2 and 3, contributing to steric effects and lipophilicity.
- Carboxylic acid at position 5, promoting solubility and ionic interactions.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-amino-2,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-8-7(12-13(5)2)4-3-6(9(8)11)10(14)15/h3-4H,11H2,1-2H3,(H,14,15) |
InChI Key |
YOCXSWYANUISLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cadogan Cyclization with Methyl-Substituted Precursors
The Cadogan reaction is widely used to construct indazole cores. For 2,3-dimethyl substitution, 2-nitro-3-methylbenzaldehyde is condensed with methylhydrazine to form a hydrazone intermediate. Cyclization under triethyl phosphite at 150°C yields 2,3-dimethyl-2H-indazole. Modifications include:
Gold-Catalyzed Annulation
A three-component cascade reaction using gold catalysts (e.g., IPrAuCl/AgOTf) enables indazole formation. Methyl-substituted alkynes and aldehydes react with hydrazines to generate 2,3-dimethylindazoles in 55–70% yields. Key advantages include regioselectivity and compatibility with sensitive functional groups.
Introduction of the 4-Amino Group
Nitration and Reduction
Electrophilic nitration at position 4 of 2,3-dimethyl-2H-indazole requires careful control:
Directed C–H Amination
Palladium-catalyzed C–H amination using Boc-protected hydroxylamine introduces the amino group directly. Yields reach 40–50% with Pd(OAc)2 and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as oxidants.
Installation of the 5-Carboxylic Acid Moiety
Vilsmeier-Haack Formylation and Oxidation
Directed Ortho-Metalation
- Protection : SEM-group protection of the indazole nitrogen enables lithiation at position 5 using LDA.
- Carboxylation : Quenching with CO2 gas followed by acidic workup yields the carboxylic acid (60–70% yield).
Integrated Synthetic Routes
Halogenation-Coupling-Deprotection Strategy (Adapted from CN110818661B)
- Halogenation : 4-Acetamido-2-hydroxybenzoic acid methyl ester reacts with N-bromosuccinimide to form 3,5-dibromo-4-acetamido-2-hydroxybenzoate (85% yield).
- Coupling : Pd-catalyzed Sonogashira coupling with trimethylsilylacetylene introduces an alkyne, followed by cyclization with hydrazine to form the indazole core.
- Deprotection/Hydrolysis : NaOH-mediated deacetylation and ester hydrolysis yield the target compound (72% overall yield).
Sequential Functionalization via Nitrosation
- Indole Nitrosation : 4-Amino-2,3-dimethylindole undergoes nitrosation with NaNO2/HCl to form 1H-indazole-3-carboxaldehyde.
- Oxidation : AgNO3-mediated oxidation converts the aldehyde to carboxylic acid (75% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cadogan Cyclization | 60–75 | Scalable, high regioselectivity | Requires harsh conditions |
| Gold Catalysis | 55–70 | Mild conditions, functional group tolerance | Cost of catalysts |
| Halogenation-Coupling | 72 | High step efficiency | Multi-step purification required |
| Nitrosation | 65–75 | Direct aldehyde installation | Limited substrate scope |
Optimization Challenges and Solutions
- Regioselectivity in Cyclization : Electron-withdrawing groups (e.g., nitro) at position 4 improve selectivity during Cadogan reactions.
- Acid Sensitivity : SEM-protecting groups prevent decomposition during lithiation.
- Byproduct Formation : Use of phase-transfer catalysts (e.g., TPGS-750-M) minimizes side reactions in coupling steps.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides under appropriate conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Indole-Based Thiazolylidene Carboxylic Acids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid)
Core Structure : Indole (benzene fused with pyrrole) vs. indazole (benzene fused with pyrazole).
Key Differences :
- Substituents: Thiazolylidene group at position 3 and carboxylic acid at position 2 in indole derivatives vs. amino, dimethyl, and carboxylic acid groups in the indazole compound. Synthesis: Indole derivatives are synthesized via acetic acid-mediated condensation of 3-formyl-indole-2-carboxylates with aminothiazolones . Similar methods may apply to indazoles, but methyl group introduction likely requires alkylation steps. Applications: Indole-thiazolylidene hybrids are studied for antimicrobial or anticancer activity, whereas the indazole analog’s dimethyl groups may enhance metabolic stability.
Imidazolinone Herbicides (e.g., Imazamox and Imazethapyr)
Core Structure : Pyridine-linked dihydroimidazolone vs. indazole.
Key Differences :
- Imazamox includes a pyridine ring with methoxymethyl and carboxylic acid groups .
- The indazole compound lacks the imidazolinone ring but shares a carboxylic acid, which could influence solubility. Applications: Imidazolinones inhibit acetolactate synthase in plants , whereas the indazole derivative’s smaller structure may suit enzyme inhibition in mammals.
Imidazole Carboxylate Esters (e.g., 5-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylic Acid Ethyl Ester)
Core Structure : Imidazole (5-membered, two nitrogens) vs. indazole.
Key Differences :
Methylimidazole Carboxylic Acids (e.g., 5-Amino-3-methylimidazole-4-carboxylic Acid)
Core Structure : Simple imidazole vs. bicyclic indazole.
Key Differences :
- Methyl at position 3 and carboxylic acid at position 4 vs. dimethyl and carboxylic acid at position 5 in indazole.
Safety Considerations : The methylimidazole compound’s safety data highlight handling precautions (e.g., inhalation risks) , suggesting industrial relevance, whereas the indazole analog’s bulkier structure may reduce volatility.
Ribonucleotide Derivatives (e.g., 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate)
Core Structure : Imidazole with ribosyl phosphate vs. indazole.
Key Differences :
- The ribonucleotide derivative participates in purine biosynthesis , while the indazole compound is synthetic.
Comparative Data Table
Biological Activity
4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features, including an amino group, two methyl groups, and a carboxylic acid functional group. Its molecular formula is CHNO with a molecular weight of approximately 205.21 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other biological activities.
Structural Characteristics
The structure of this compound influences its biological activity significantly. The presence of the amino and carboxylic acid groups allows for various interactions with biological targets, which can enhance its pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 205.21 g/mol |
| Functional Groups | Amino (-NH), Carboxylic Acid (-COOH) |
| Structural Type | Indazole derivative |
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. It has been reported to act as a potent inhibitor of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound is believed to interfere with specific signaling pathways involved in tumor growth and proliferation.
- Cell Lines Tested : Studies have demonstrated its efficacy against multiple cancer types including colon cancer (HCT116), multiple myeloma (MM1.S), and others.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the indazole scaffold can lead to variations in biological activity. For instance, the presence of the dimethyl groups at specific positions enhances the compound's interaction with target proteins.
Case Studies
Several studies highlight the biological activity of this compound:
-
Study on Antiproliferative Activity : In a study involving various indazole derivatives, this compound showed promising results with IC values indicating potent antiproliferative effects against cancer cell lines.
Cell Line IC (µM) HCT116 (Colon) 0.64 MM1.S (Myeloma) 0.64 - In Vivo Studies : Animal model studies have suggested that this compound can effectively inhibit tumor growth when administered in appropriate doses.
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity:
-
Inhibition of Protein Kinases : The compound has shown inhibitory effects on various protein kinases which are crucial in cancer progression.
Kinase Target IC (nM) FGFR1 <4.1 ERK1/2 20
Q & A
Q. What are the recommended synthetic routes for 4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid, and what methodological considerations are critical for yield optimization?
The compound can be synthesized via cyclocondensation reactions involving substituted indole-carboxylic acid precursors. For example, analogous syntheses of indole-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) involve refluxing with acetic acid and sodium acetate as a catalyst, followed by recrystallization . Key considerations include stoichiometric control of reactants (1.1:1 molar ratio for aldehyde and amine components), reaction time (3–5 hours under reflux), and purification via acetic acid recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the indazole ring and carboxylic acid group . Mass spectrometry (LC-MS) provides molecular weight validation, critical for distinguishing regioisomers or byproducts . For quantitative analysis, calibration against certified reference materials (e.g., 4-aminosalicylic acid derivatives) ensures accuracy .
Q. How does the compound’s stability vary under different storage conditions, and what protocols prevent degradation?
Stability studies on similar heterocyclic carboxylic acids suggest degradation via hydrolysis or oxidation. Storage at –20°C in inert atmospheres (argon or nitrogen) and avoidance of aqueous solvents at neutral/basic pH are advised . Accelerated stability testing under thermal stress (40–60°C) and humidity (75% RH) can predict shelf-life, with HPLC monitoring for degradation peaks .
Q. What strategies are effective for resolving low solubility in aqueous media during in vitro assays?
Co-solvent systems (e.g., DMSO-water mixtures ≤10% v/v) or pH adjustment (using sodium bicarbonate to deprotonate the carboxylic acid) enhance solubility. Micellar solubilization with non-ionic surfactants (e.g., Tween-80) is also effective but requires cytotoxicity controls .
Q. Which spectroscopic databases or computational tools are suitable for predicting the compound’s reactivity or spectroscopic profiles?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and NMR chemical shifts. PubChem and CAS Common Chemistry provide experimental spectral data for analogous structures (e.g., indazole-5-carboxylic acid derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound?
Regioselectivity arises from electronic and steric effects during cyclization. For example, the dimethyl group at position 2,3 stabilizes the indazole ring via steric hindrance, directing the amino group to position 4. Computational modeling of transition states (e.g., using Gaussian) can validate proposed mechanisms .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be systematically resolved for this compound?
Contradictions often stem from isotopic patterns (e.g., chlorine in impurities) or solvent artifacts. Multi-technique validation—such as 2D NMR (COSY, HSQC) for connectivity and high-resolution MS (HRMS) for exact mass—resolves ambiguities. Cross-referencing with synthetic intermediates (e.g., ethyl ester precursors) clarifies structural assignments .
Q. What in silico approaches are recommended for predicting the compound’s biological activity or target binding?
Molecular docking (AutoDock Vina) against known indazole targets (e.g., kinases) and pharmacophore modeling (Schrödinger Phase) identify potential interactions. ADMET prediction tools (SwissADME) assess bioavailability and metabolic stability .
Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) be applied to study the compound’s metabolic pathways?
Isotopic labeling at the amino group (¹⁵N) or carboxylic acid (¹³C) enables tracking via LC-MS/MS in metabolic studies. Synthesis involves using labeled precursors (e.g., ¹⁵N-ammonia in reductive amination) and optimizing reaction conditions to preserve isotopic integrity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Process analytical technology (PAT) tools, such as in-line FTIR for real-time reaction monitoring, ensure consistency. Design of experiments (DoE) optimizes critical parameters (temperature, catalyst loading). Quality-by-design (QbD) frameworks align with ICH guidelines to control impurities (e.g., dimethylated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
